![molecular formula C14H9FN4S B2668129 1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893933-55-6](/img/structure/B2668129.png)
1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which are aromatic heterocyclic compounds . Pyrazolopyrimidines are known to display a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves various methods. One such method involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . Another method involves a simple nucleophilic displacement of the SH group of compounds by primary amines .Scientific Research Applications
Neuroinflammation Imaging
- PET Imaging : Pyrazolo[1,5-a]pyrimidines, closely related to 1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine, have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO). These compounds show potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Drug Discovery and Synthesis
- Novel Pyrazoles Synthesis : The compound has been used in the synthesis of novel pyrazole carbaldehyde derivatives, which exhibit antioxidant, anti-breast cancer, and anti-inflammatory properties. This emphasizes the role of such compounds in the development of future drugs (Thangarasu et al., 2019).
- Antimicrobial Agents : Pyrazolo[1,5-a]pyrimidine derivatives, including those with a structure similar to the given compound, have shown effective antimicrobial activities against various bacteria and fungi, surpassing some reference drugs (Alsaedi et al., 2019).
Fluorescence and Photophysical Studies
- Fluorescent Probes : Derivatives of pyrazolo[1,5-a]pyrimidines, which share a structural resemblance to the given compound, have been explored for their potential as fluorescent probes. These compounds exhibited significant fluorescence intensity, making them suitable for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Anti-Cancer Research
- Lung Cancer Activity : Analogous compounds to this compound have demonstrated anti-lung cancer activity, indicating its potential role in cancer treatment (Hammam et al., 2005).
Anti-Mycobacterial Activity
- Mycobacterium Tuberculosis Inhibition : Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis (M.tb). This showcases their potential application in tuberculosis treatment (Sutherland et al., 2022).
Anti-Inflammatory Research
- Antiinflammatory Properties : Studies on pyrazolo[1,5-a]pyrimidines have revealed their significant anti-inflammatory properties. This includes the absence of ulcerogenic activity, making them potential candidates for safer anti-inflammatory drugs (Auzzi et al., 1983).
Herbicidal Activity
- Agricultural Use : Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one, structurally related to the given compound, have shown good inhibition activities against specific plants, indicating their potential as herbicides (Luo et al., 2017).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h1,3-6,8-9H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJTZMZUQCGCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.